8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride
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Overview
Description
8-Methyl-8-azaspiro[bicyclo[321]octane-3,2’-pyrrolidine]dihydrochloride is a complex organic compound that belongs to the family of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two or more rings connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure for the compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Shares a similar core structure but lacks the spirocyclic pyrrolidine ring.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Contains a chlorine substituent, which alters its chemical properties and reactivity.
8-Azabicyclo[3.2.1]octan-3-ol: Features a hydroxyl group, making it more hydrophilic and reactive in certain conditions.
Uniqueness
8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that other compounds cannot.
Properties
Molecular Formula |
C11H22Cl2N2 |
---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
8-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-pyrrolidine];dihydrochloride |
InChI |
InChI=1S/C11H20N2.2ClH/c1-13-9-3-4-10(13)8-11(7-9)5-2-6-12-11;;/h9-10,12H,2-8H2,1H3;2*1H |
InChI Key |
VWUYZALXXYUNBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC3(C2)CCCN3.Cl.Cl |
Origin of Product |
United States |
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